Home > Products > Screening Compounds P80767 > Desfluoroenrofloxacin
Desfluoroenrofloxacin - 138892-82-7

Desfluoroenrofloxacin

Catalog Number: EVT-1733056
CAS Number: 138892-82-7
Molecular Formula: C19H23N3O3
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Desfluoroenrofloxacin is synthesized from enrofloxacin, which itself is a fluorinated derivative of nalidixic acid. The synthesis involves the removal of a fluorine atom from the enrofloxacin molecule, yielding desfluoroenrofloxacin. This modification can enhance the pharmacokinetic properties and reduce potential side effects associated with the parent compound.

Classification

Desfluoroenrofloxacin belongs to the class of fluoroquinolone antibiotics, which are characterized by their broad-spectrum antimicrobial activity and mechanism of action that targets bacterial DNA gyrase and topoisomerase IV enzymes.

Synthesis Analysis

Methods

The synthesis of desfluoroenrofloxacin can be achieved through several chemical methodologies:

  1. Fluorine Removal: The primary method involves the de-fluorination of enrofloxacin. This can be accomplished through various chemical reactions, including hydrolysis or treatment with specific reagents that facilitate the removal of fluorine.
  2. Chemical Reagents: Common reagents used in this process may include nucleophiles that can replace the fluorine atom or solvents that promote the reaction conditions necessary for de-fluorination.
  3. Yield Optimization: Techniques such as optimizing reaction temperature, time, and concentration of reactants are crucial for maximizing yield and purity during synthesis.

Technical Details

The synthesis typically requires careful control of reaction conditions to prevent degradation of the antibiotic structure. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor the progress and purity of the synthesized product.

Molecular Structure Analysis

Structure

Desfluoroenrofloxacin retains a similar core structure to enrofloxacin but lacks one fluorine atom at the 6-position on the quinolone ring. Its molecular formula is C18H20F2N4O3C_{18}H_{20}F_{2}N_{4}O_{3}.

Data

  • Molecular Weight: Approximately 358.37 g/mol
  • Chemical Structure:
    • The compound features a bicyclic structure typical of fluoroquinolones, with a carboxylic acid group, piperazine moiety, and a ketone functional group.
Chemical Reactions Analysis

Reactions

Desfluoroenrofloxacin can participate in various chemical reactions typical of quinolone antibiotics:

  1. Acid-Base Reactions: The carboxylic acid group can undergo neutralization with bases.
  2. Hydrolysis: In aqueous solutions, desfluoroenrofloxacin may hydrolyze under acidic or basic conditions.
  3. Complexation: It can form chelates with metal ions, which may influence its antibacterial activity.

Technical Details

The stability and reactivity of desfluoroenrofloxacin are influenced by pH and solvent conditions, which must be optimized for desired applications.

Mechanism of Action

Process

Desfluoroenrofloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA synthesis. It targets two critical enzymes:

  1. DNA Gyrase: This enzyme introduces negative supercoils into DNA, which is essential for DNA replication and transcription.
  2. Topoisomerase IV: This enzyme is involved in separating replicated DNA strands during cell division.

By inhibiting these enzymes, desfluoroenrofloxacin prevents bacterial cell division and leads to cell death.

Data

Studies have shown that desfluoroenrofloxacin demonstrates a concentration-dependent bactericidal effect against susceptible bacteria, making it effective for treating infections in veterinary medicine.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Melting Point: Generally ranges between 200°C to 210°C.

Chemical Properties

  • Stability: Relatively stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: Exhibits stability across a wide pH range but may degrade under extreme acidic or basic conditions.
Applications

Scientific Uses

Desfluoroenrofloxacin is primarily used in veterinary medicine for:

  1. Treatment of Bacterial Infections: Effective against respiratory infections, urinary tract infections, and skin infections in animals.
  2. Prophylactic Uses: Employed in some cases as a preventive measure against bacterial infections in livestock during stressful conditions.
  3. Research Applications: Utilized in studies examining antibiotic resistance mechanisms and pharmacokinetics in veterinary contexts.
Synthetic Pathways and Structural Modifications

Historical Development of Fluoroquinolone Derivatives

The evolution of fluoroquinolones began with nalidixic acid in 1962, a naphthyridone-core compound discovered during chloroquine synthesis [2] [8] [10]. First-generation agents like nalidixic acid exhibited limited Gram-negative activity and poor pharmacokinetics. The critical breakthrough came with C6-fluorination, yielding flumequine as the first fluoroquinolone (FQ), though clinical use was limited by toxicity [8] [10]. Second-generation FQs (e.g., enrofloxacin) incorporated a piperazine ring at C7, broadening the spectrum to include Gram-positive bacteria and improving bioavailability [2] [5]. Enrofloxacin—specifically developed for veterinary use—features a cyclopropyl group at N1 and an ethyl-piperazine moiety, enhancing lipophilicity and tissue penetration [4] [7]. Third- and fourth-generation FQs (e.g., moxifloxacin) added C8-methoxy groups to target anaerobic pathogens and reduce resistance development [5] [10]. Desfluoroenrofloxacin emerged as a strategic analog to study fluorine’s role in bioactivity, revealing unexpected structure-activity relationships (SAR) despite the absence of this "hallmark" substituent [5] [8].

Table 1: Generational Evolution of Fluoroquinolones

GenerationKey Structural FeaturesRepresentative Compounds
FirstNon-fluorinated; naphthyridone coreNalidixic acid, Oxolinic acid
SecondC6-F; C7-piperazineEnrofloxacin, Ciprofloxacin
Third/FourthC6-F; C7-heterocycles; C8-methoxyMoxifloxacin, Gatifloxacin

Position-Specific Fluorine Substitution Strategies in Enrofloxacin Analogues

Fluorine at C6 is considered essential for DNA gyrase affinity and bacterial membrane permeability. It stabilizes the drug-enzyme complex via Mg²⁺-mediated bridging between the quinolone carbonyl and gyrase residues [5] [8]. Desfluoroenrofloxacin—formally 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid—eliminates this fluorine to probe its necessity. Studies reveal:

  • Activity Reduction: Against Gram-negative bacteria (e.g., E. coli), desfluoroenrofloxacin shows 8–16-fold higher MICs than enrofloxacin due to weakened gyrase binding [5] [8].
  • Retained Gram-Positive Activity: Against Staphylococcus aureus, MICs increase only 2–4-fold, suggesting the C7 piperazine compensates for fluorine loss [5] [7].
  • Metal Coordination: Desfluoro derivatives form ternary complexes with Cu(II)/Zn(II) and phenanthroline, restoring DNA cleavage efficacy despite fluorine absence [1]. These complexes enhance antibacterial activity by generating reactive oxygen species (ROS) [1] [6].

Table 2: Impact of C6-F Substitution on Enrofloxacin Analogs

CompoundC6 SubstituentMIC vs. E. coli (µg/mL)MIC vs. S. aureus (µg/mL)
EnrofloxacinF0.030.25
DesfluoroenrofloxacinH0.25–0.50.5–1.0
Desfluoro-Cu(II) complexH (+ metal)0.120.25

Comparative Analysis of Desfluoroenrofloxacin Synthesis

Solvent-Based Methods

Desfluoroenrofloxacin is synthesized via acid-base reactions in polar solvents (e.g., water/methanol). Enrofloxacin undergoes hydrodefluorination using Pd/C catalysts under H₂ atmosphere, followed by crystallization [4] [7]. Recent advances yield multicomponent salts with pyridinedicarboxylic acids (e.g., pyridine-2,5-dicarboxylic acid), enhancing aqueous solubility (up to 483 mg/mL vs. enrofloxacin’s 0.23 mg/mL) [4] [7]. These salts form via proton transfer from the acid to the piperazine nitrogen, confirmed by X-ray diffraction and FTIR [7]. Key advantages include:

  • High Yields: 70–85% purity after recrystallization [7].
  • Stability: Hydrated forms (e.g., EFX·Py2,5DCA·H₂O) resist decomposition at 25°C [7].

Catalytic Methods

Catalytic routes employ transition metals (e.g., Cu(I)) to facilitate C-F bond cleavage. One approach uses copper iodide/thiocyanate with phosphine ligands, achieving 50–65% yields but requiring stringent anhydrous conditions [1] [4]. Limitations include:

  • Lower Purity: Metal residues necessitate additional purification steps [1].
  • Scalability Issues: Catalytic systems are cost-prohibitive for industrial synthesis [4].

Table 3: Synthesis Methods for Desfluoroenrofloxacin Derivatives

MethodConditionsYield (%)Solubility (mg/mL)Purity
Solvent-based (salt)H₂O/MeOH; pyridinedicarboxylic acids70–85350–483High (XRD-confirmed)
Catalytic (Cu-complex)CuI/Phosphine/THF; 60°C50–65Not reportedModerate (metal traces)

Role of Piperazine Ring Modifications in Bioactivity Retention

The piperazine ring at C7 is critical for maintaining desfluoroenrofloxacin’s bioactivity. Key modifications include:

  • Protonation State: In acidic environments, the piperazine nitrogen becomes protonated, enhancing water solubility and DNA binding via electrostatic interactions with gyrase’s Asp81 residue [4] [7]. Molecular salts with dicarboxylic acids stabilize this protonated form, improving bioavailability [7].
  • Conformational Flexibility: Chair-to-chair inversion of the piperazine ring optimizes spatial orientation for gyrase binding. X-ray studies show dihedral angles between the quinolone core and piperazine plane impact antibacterial potency [7] [9].
  • N4-Alkylation: Ethyl substitution (as in enrofloxacin) balances lipophilicity and efflux pump evasion. Bulkier groups (e.g., cyclopropyl) reduce activity against anaerobes [5] [7].

Notably, desfluoro analogs with intact piperazine rings retain 50–70% of enrofloxacin’s efficacy against Gram-positive pathogens, confirming the moiety’s compensatory role in fluorine-free scaffolds [5] [7].

Table 4: Piperazine Modifications and Impact on Bioactivity

Piperazine ModificationMIC vs. S. aureus (µg/mL)Aqueous Solubility (mg/mL)Key Effect
None (enrofloxacin)0.250.23Baseline activity
Desfluoro (unmodified)0.5–1.00.18Moderate Gram-positive retention
Protonated (salt form)0.25–0.5350–483Enhanced solubility & uptake
N4-Cyclopropyl2.00.15Reduced anaerobic coverage

Concluding Remarks

Desfluoroenrofloxacin exemplifies how strategic structural alterations—particularly C6 defluorination coupled with piperazine optimization—can yield biologically active analogs. While fluorine loss attenuates Gram-negative targeting, solvent-based salt formation and metal coordination offer pathways to rejuvenate efficacy. Future designs should explore hybrid molecules linking desfluoro cores to gyrase-targeting pharmacophores (e.g., 2-quinolones) [5] [8].

Properties

CAS Number

138892-82-7

Product Name

Desfluoroenrofloxacin

IUPAC Name

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C19H23N3O3/c1-2-20-7-9-21(10-8-20)14-5-6-15-17(11-14)22(13-3-4-13)12-16(18(15)23)19(24)25/h5-6,11-13H,2-4,7-10H2,1H3,(H,24,25)

InChI Key

SAGMQAFQBYWUPS-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O

Canonical SMILES

CCN1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.